N-(3,5-dimethylphenyl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide
Description
"N-(3,5-dimethylphenyl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide" is a sulfamoyl-substituted thiophene carboxamide derivative. Structurally, it features:
- A thiophene-2-carboxamide backbone.
- A 3,5-dimethylphenyl group attached to the carboxamide nitrogen.
- A methylsulfamoyl moiety at the 3-position of the thiophene ring, further substituted with a 4-ethylphenyl group.
Molecular Formula: C₂₂H₂₅N₂O₃S₂ (calculated by replacing the chlorine atom in compounds with an ethyl group).
Molecular Weight: 453.63 g/mol (calculated from the formula).
This compound belongs to a class of sulfonamide derivatives, which are often explored for biological activity, though specific functional data are absent in the provided evidence.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-3-[(4-ethylphenyl)-methylsulfamoyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S2/c1-5-17-6-8-19(9-7-17)24(4)29(26,27)20-10-11-28-21(20)22(25)23-18-13-15(2)12-16(3)14-18/h6-14H,5H2,1-4H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZGUDWKOMMQRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC(=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-Dimethylphenyl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is a complex organic compound with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound. It features a thiophene ring, a sulfonamide group, and two aromatic substituents. The structural formula can be represented as follows:
| Component | Structure |
|---|---|
| Thiophene Ring | Thiophene |
| Sulfonamide Group | -SO2NH- |
| Aromatic Substituents | 3,5-Dimethylphenyl and 4-Ethylphenyl |
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, indicating potential applications in treating inflammatory diseases, infections, and possibly cancer. The following sections detail the findings from recent research.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
- Mechanism of Action : The sulfonamide group is known to inhibit bacterial dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria.
- Case Study : A derivative of this compound demonstrated effective inhibition against various strains of Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 1 to 32 µg/mL.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects:
- In Vitro Studies : Research indicates that it can inhibit the cyclooxygenase (COX) enzymes involved in the inflammatory process. Compounds with similar structures have shown IC50 values as low as 0.3 nM for COX-2 inhibition.
| Compound | IC50 (nM) | Target Enzyme |
|---|---|---|
| N-(3,5-Dimethylphenyl) derivative | 0.3 | COX-2 |
| Related thiazole compounds | 1.0 | COX-1 |
Anticancer Potential
The anticancer properties of thiophene derivatives have been explored extensively:
- Cell Line Studies : In vitro assays revealed that compounds bearing similar structures could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).
- Mechanism : The proposed mechanism involves the modulation of apoptotic pathways through the activation of caspases and the downregulation of anti-apoptotic proteins.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics is crucial for assessing the therapeutic potential:
- Absorption and Distribution : Preliminary data suggest good lipophilicity, which may enhance absorption.
- Toxicity Studies : Toxicological evaluations indicate low cytotoxicity in normal cell lines, supporting further development as a therapeutic agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs from include:
Table 1: Structural and Physical Comparison
| Compound Name | ID | Molecular Formula | Molecular Weight (g/mol) | Substituents (Carboxamide/Sulfamoyl) | Available Quantity |
|---|---|---|---|---|---|
| N-(3,5-dimethylphenyl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide (Target) | — | C₂₂H₂₅N₂O₃S₂ | 453.63 | 3,5-dimethylphenyl / 4-ethylphenyl | Not reported |
| 3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(3,5-dimethylphenyl)thiophene-2-carboxamide | F420-0429 | C₂₀H₁₉ClN₂O₃S₂ | 434.96 | 3,5-dimethylphenyl / 4-chlorophenyl | 44 mg |
| 3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(4-ethylphenyl)thiophene-2-carboxamide | F420-0432 | C₂₀H₁₉ClN₂O₃S₂ | 434.96 | 4-ethylphenyl / 4-chlorophenyl | 47 mg |
Key Observations:
Substituent Effects :
- The target compound differs from F420-0429 by replacing the 4-chlorophenyl sulfamoyl group with 4-ethylphenyl , increasing hydrophobicity and molecular weight.
- Compared to F420-0432, the target retains the 3,5-dimethylphenyl carboxamide group but replaces F420-0432’s 4-chlorophenyl sulfamoyl with 4-ethylphenyl .
Molecular Weight :
- The target’s higher molecular weight (453.63 vs. 434.96 g/mol) reflects the ethyl group’s addition over chlorine .
Availability :
- Both analogs (F420-0429 and F420-0432) are available in small quantities (44 mg and 47 mg, respectively), suggesting their use in preliminary screening .
Structural Implications :
- Chlorine (electron-withdrawing) vs. ethyl (electron-donating) substituents may alter electronic properties, affecting binding or solubility.
Limitations:
- No bioactivity or stability data for the target compound are provided in the evidence.
- lists agrochemicals (e.g., Metalaxyl, Iprodione), but their structural dissimilarity precludes direct comparison.
Research Significance
Future work should prioritize synthesizing the target and evaluating its properties against these analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
